tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate
Overview
Description
tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is known for its unique spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
- Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Uniqueness
tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials.
Biological Activity
Overview
tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate (CAS No. 1251010-92-0) is a synthetic compound characterized by its spirocyclic structure, which has garnered attention in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- Structure : The compound features a unique spirocyclic framework that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target and context of use.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial activity. While specific data on this compound is limited, the potential for antimicrobial effects aligns with findings from related compounds.
Anticancer Activity
Research has indicated that spirocyclic compounds can possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. Although direct studies on this compound are scarce, its structural properties may contribute to similar effects.
Case Studies and Research Findings
-
Study on Spirocyclic Compounds :
- A study investigated the biological activity of various spirocyclic derivatives, highlighting their potential as drug candidates in cancer therapy due to their ability to inhibit tumor growth and induce cell death through apoptosis mechanisms.
- Synthesis and Biological Evaluation :
- Mechanistic Insights :
Applications in Drug Development
Given its structural characteristics, this compound is being explored for potential applications in drug development:
- Lead Compound for Synthesis : The compound serves as a building block for synthesizing more complex molecules aimed at therapeutic interventions.
- Targeted Drug Delivery Systems : Its unique structure may enhance the design of targeted delivery systems in pharmacology, particularly in cancer treatment .
Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activities |
---|---|---|
Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane | Spirocyclic | Anticancer |
Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane | Spirocyclic | Antimicrobial |
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane | Spirocyclic | Potentially Antimicrobial/Anticancer |
Properties
IUPAC Name |
tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-8-18-11-14(10-16)5-4-6-15-9-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPGRTVYQUDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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